molecular formula C11H14BrNO B1283069 6-Bromo-2,2-dimethylchroman-4-amine CAS No. 226922-92-5

6-Bromo-2,2-dimethylchroman-4-amine

Cat. No.: B1283069
CAS No.: 226922-92-5
M. Wt: 256.14 g/mol
InChI Key: PXJLFYGCARIYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,2-dimethylchroman-4-amine (6-Bromo-2,2-DMC) is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a brominated derivative of chroman, a type of aromatic hydrocarbon. 6-Bromo-2,2-DMC has been used in a variety of scientific research applications, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Reactivity

  • The synthesis of various electron-rich terpyridines, including the preparation of a key intermediate, 4'-bromo-6,6''-dimethyl-2,2':6',2''-terpyridine-4,4''-diyl bisnonaflate, was demonstrated. The nucleophilic aromatic substitution with dimethylamine provided mixtures of bromo-substituted terpyridines. These compounds, predicted to have high methyl cation affinities, could serve as excellent ligands in various applications due to their electron-rich nature (Kleoff et al., 2019).
  • The preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones involved the use of 2-bromo-5-amino-1,3,4-thiadiazole and subsequent chemical transformations. The bromo compound reacted chemoselectively with dimethylamine, leading to the formation of specific derivatives. These reactions and structure elucidations highlight the reactivity and potential utility of bromo compounds in synthesizing heterocyclic compounds (Safarov et al., 2005).
  • A method involving Buchwald-Hartwig amination was used to synthesize lithium and potassium amides of sterically demanding aminopyridines. The reaction of Grignard compounds with 2,6-dibromopyridine in the presence of catalytic amounts of nickel bromide and tricyclohexylphosphane leads to monoarylated bromopyridines. These bromopyridines undergo further transformations, highlighting the versatility of bromo-substituted compounds in synthesizing complex structures (Scott et al., 2004).

Chemical Properties and Reactions

  • The study on 4,6‐disubstituted 2,2‐dimethylchromans, particularly focusing on the impact of substituents at the 4‐ and 6‐positions, revealed their potential to inhibit insulin release from pancreatic β‐cells and relax vascular smooth muscle cells. These compounds interact with specific ion channels, indicating their significance in biological systems and potential therapeutic applications (Pirotte et al., 2017).
  • The synthesis of asymmetrical tripodal ligands, specifically [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod (FBrTPA), was explored. The crystal structure of the FeCl2 complex of this ligand revealed significant ligand-to-metal distances and a κ4-N coordination mode. The study provides insights into the limits of octahedral geometry and the interaction of tripodal ligands with metal centers, which is essential for understanding coordination chemistry and designing new complexes (Benhamou et al., 2011).

Future Directions

“6-Bromo-2,2-dimethylchroman-4-amine” is available for research purposes . It has received significant interest as a potential drug candidate due to its various biological properties.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJLFYGCARIYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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